molecular formula C13H12N2OS B2543524 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 1803593-69-2

3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B2543524
CAS No.: 1803593-69-2
M. Wt: 244.31
InChI Key: UFWQOIUSHXQVKK-UHFFFAOYSA-N
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Description

3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a heterocyclic compound that combines a pyridine ring with a cyclopenta[b]thiophene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the formation of the thiophene ring can be achieved through a [3+2] cyclization reaction involving pyridinium 1,4-zwitterionic thiolates and activated allenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can yield halogenated derivatives of the compound, which can be further functionalized for various applications.

Scientific Research Applications

3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is unique due to its combination of a pyridine ring with a cyclopenta[b]thiophene structure. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c14-13-11(9-2-1-3-10(9)17-13)12(16)8-4-6-15-7-5-8/h4-7H,1-3,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWQOIUSHXQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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